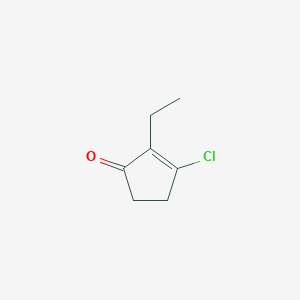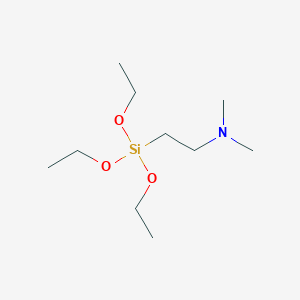
N,N-Dimethyl-2-(triethoxysilyl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-2-(triethoxysilyl)ethan-1-amine: is a tertiary amine with a triethoxysilyl functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-2-(triethoxysilyl)ethan-1-amine typically involves the reaction of N,N-dimethylethanolamine with triethoxysilane under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a platinum-based catalyst, to facilitate the hydrosilylation process. The reaction conditions often include a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain a high-purity product suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions: N,N-Dimethyl-2-(triethoxysilyl)ethan-1-amine can undergo several types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or amides.
Reduction: The compound can be reduced to form simpler amines or silanes.
Substitution: The triethoxysilyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of N,N-dimethyl-2-(triethoxysilyl)acetamide.
Reduction: Formation of N,N-dimethyl-2-(triethoxysilyl)ethane.
Substitution: Formation of various alkyl or acyl derivatives.
Aplicaciones Científicas De Investigación
N,N-Dimethyl-2-(triethoxysilyl)ethan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of organosilicon compounds and as a reagent in various organic transformations.
Biology: Employed in the modification of biomolecules and surfaces for enhanced biocompatibility and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of advanced materials, such as coatings, adhesives, and sealants, due to its ability to form strong bonds with various substrates.
Mecanismo De Acción
The mechanism of action of N,N-Dimethyl-2-(triethoxysilyl)ethan-1-amine involves its ability to form covalent bonds with various substrates through the triethoxysilyl group. This group can undergo hydrolysis to form silanols, which can then condense to form siloxane bonds. The amine group can also participate in nucleophilic reactions, making the compound versatile in various chemical processes.
Comparación Con Compuestos Similares
N,N-Dimethylethanolamine: Similar structure but lacks the triethoxysilyl group.
Triethoxysilane: Contains the triethoxysilyl group but lacks the amine functionality.
N-3-(Trimethoxysilyl)propyl ethylenediamine: Contains both amine and silane functionalities but with different alkyl chain lengths and substituents.
Uniqueness: N,N-Dimethyl-2-(triethoxysilyl)ethan-1-amine is unique due to the combination of the tertiary amine and triethoxysilyl functionalities in a single molecule. This dual functionality allows it to participate in a wide range of chemical reactions and makes it suitable for diverse applications in various fields.
Propiedades
Número CAS |
65411-99-6 |
|---|---|
Fórmula molecular |
C10H25NO3Si |
Peso molecular |
235.40 g/mol |
Nombre IUPAC |
N,N-dimethyl-2-triethoxysilylethanamine |
InChI |
InChI=1S/C10H25NO3Si/c1-6-12-15(13-7-2,14-8-3)10-9-11(4)5/h6-10H2,1-5H3 |
Clave InChI |
XTOSZDRAGWRSBP-UHFFFAOYSA-N |
SMILES canónico |
CCO[Si](CCN(C)C)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-Disulfanediylbis{N-[2-(4-chlorophenyl)ethyl]benzamide}](/img/structure/B14482567.png)

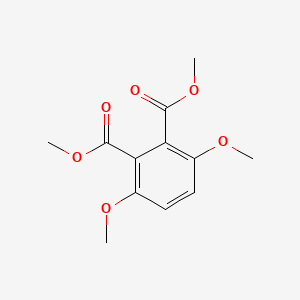
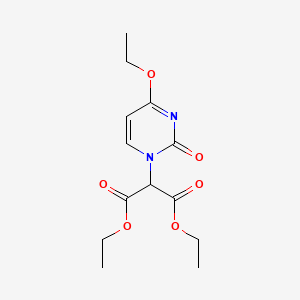

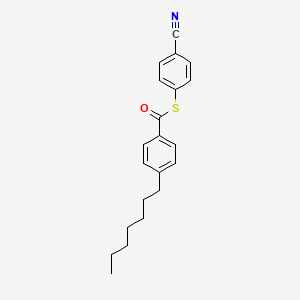

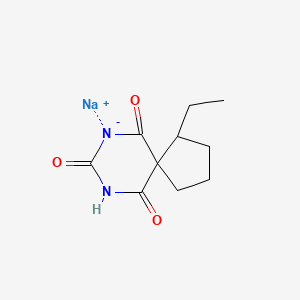
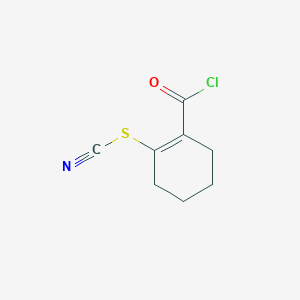
![2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-(4-{[(4-cyanophenyl)carbamoyl]amino}-3-hydroxyphenyl)hexanamide](/img/structure/B14482602.png)
![4-{1-Hydroxy-2-[(pentan-3-yl)amino]butyl}benzene-1,2-diol](/img/structure/B14482609.png)
